molecular formula C17H10N4 B6617674 Ethenetricarbonitrile, [4-(phenylamino)phenyl]- CAS No. 59223-17-5

Ethenetricarbonitrile, [4-(phenylamino)phenyl]-

Cat. No. B6617674
CAS RN: 59223-17-5
M. Wt: 270.29 g/mol
InChI Key: GVIJWWXEKCBGOV-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- (ETCN) is an organic compound belonging to the family of nitriles. ETCN is a colorless liquid with a faint odor and is soluble in organic solvents. It is used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of various pharmaceuticals.

Scientific Research Applications

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of various pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethane, and as a catalyst for the synthesis of polyesters. In addition, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is used as a solvent for various organic compounds, and as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- acts as a nucleophile, meaning that it can attack electron-rich species such as carbonyl groups. This reaction is known as nucleophilic addition. The nucleophilic attack of Ethenetricarbonitrile, [4-(phenylamino)phenyl]- on the carbonyl group produces an intermediate which is then converted into the desired product.
Biochemical and Physiological Effects
Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other foreign compounds. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. In addition, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has been shown to have an inhibitory effect on the activity of certain types of bacteria, such as E. coli.

Advantages and Limitations for Lab Experiments

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- has several advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. It is also a relatively non-toxic compound, making it safe to use in laboratory settings. However, Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, it is flammable and can react violently with some organic compounds.

Future Directions

There are several possible future directions for the use of Ethenetricarbonitrile, [4-(phenylamino)phenyl]-. One possible direction is the development of new synthetic methods for the synthesis of organic compounds. Another potential direction is the development of new pharmaceuticals based on Ethenetricarbonitrile, [4-(phenylamino)phenyl]-. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Ethenetricarbonitrile, [4-(phenylamino)phenyl]-, as well as its potential applications in the medical field. Finally, further research could be conducted to explore the potential of Ethenetricarbonitrile, [4-(phenylamino)phenyl]- as a catalyst for the synthesis of polymers.

Synthesis Methods

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is synthesized by the reaction of ethyl acetoacetate with ammonia in the presence of a catalyst, such as copper sulfate. The reaction produces a mixture of products, including Ethenetricarbonitrile, [4-(phenylamino)phenyl]- and other compounds. The mixture is then separated by distillation, and the Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is collected.

properties

IUPAC Name

2-(4-anilinophenyl)ethene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4/c18-10-14(11-19)17(12-20)13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIJWWXEKCBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354356
Record name Ethenetricarbonitrile, [4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenetricarbonitrile, [4-(phenylamino)phenyl]-

CAS RN

59223-17-5
Record name Ethenetricarbonitrile, [4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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